LJ001

Antiviral Drug Discovery Membrane Fusion Inhibition Broad-Spectrum Antivirals

LJ001 (CAS 851305-26-5) is a lipophilic thiazolidine derivative that functions as a broad-spectrum antiviral agent by targeting viral membranes rather than viral proteins. It inhibits the entry of numerous enveloped viruses, including Influenza A, filoviruses, poxviruses, arenaviruses, bunyaviruses, paramyxoviruses, flaviviruses, and HIV-1, at non-cytotoxic concentrations (IC50 ≤ 0.5 µM).

Molecular Formula C17H13NO2S2
Molecular Weight 327.4 g/mol
CAS No. 851305-26-5
Cat. No. B1674904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLJ001
CAS851305-26-5
SynonymsLJ-001;  LJ 001;  LJ001; 
Molecular FormulaC17H13NO2S2
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)SC1=S
InChIInChI=1S/C17H13NO2S2/c1-2-10-18-16(19)15(22-17(18)21)11-13-8-9-14(20-13)12-6-4-3-5-7-12/h2-9,11H,1,10H2/b15-11-
InChIKeyYAIFLEPRFXXIFQ-PTNGSMBKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LJ001: A Broad-Spectrum Viral Membrane-Targeting Entry Inhibitor


LJ001 (CAS 851305-26-5) is a lipophilic thiazolidine derivative that functions as a broad-spectrum antiviral agent by targeting viral membranes rather than viral proteins [1]. It inhibits the entry of numerous enveloped viruses, including Influenza A, filoviruses, poxviruses, arenaviruses, bunyaviruses, paramyxoviruses, flaviviruses, and HIV-1, at non-cytotoxic concentrations (IC50 ≤ 0.5 µM) [1]. Its mechanism involves light-dependent generation of singlet oxygen (¹O₂) within the viral lipid bilayer, which oxidizes unsaturated phospholipids, leading to decreased membrane fluidity and curvature that prevent virus-cell fusion [2].

Why LJ001 Cannot Be Replaced by Other Broad-Spectrum Antivirals or Structural Analogs


While several broad-spectrum antivirals exist, LJ001's unique mechanism—targeting the static viral membrane rather than rapidly evolving viral proteins—offers a high barrier to resistance that direct-acting antivirals cannot match [1]. Unlike polymerase inhibitors (e.g., Favipiravir) or protease inhibitors, LJ001 acts irreversibly on the viral envelope, inactivating virions before they can initiate infection [2]. Critically, even closely related structural analogs such as JL103 and JL118 exhibit distinct photophysical properties, potency, and in vivo profiles that preclude simple substitution [3]. The inactive analog LJ025, which lacks antiviral activity, underscores that minor structural changes completely abolish the compound's unique membrane-targeting function, reinforcing the necessity of using the specific validated molecule [3].

LJ001 Comparative Performance Data: Potency, Selectivity, and Stability


In Vitro Antiviral Potency: LJ001 vs. Optimized Analog JL103

LJ001 inhibits numerous enveloped viruses with an IC50 ≤ 0.5 µM, while the structurally optimized oxazolidine-2,4-dithione analog JL103 achieves approximately 100-fold greater potency (IC50 < 10 nM) [1]. This difference highlights LJ001's established baseline activity and the significant potency gains possible through structural optimization, providing context for selecting LJ001 as a reference compound in SAR studies or as a validated tool compound with well-characterized, moderate potency [1].

Antiviral Drug Discovery Membrane Fusion Inhibition Broad-Spectrum Antivirals

Cellular Selectivity: LJ001 Cytotoxicity Profile in ST Cells

In ST cells, LJ001 exhibits a 50% cellular cytotoxicity (CC50) value of 146.4 µM after 24 hours of exposure, while effective antiviral concentrations against TGEV and PDCoV range from 3.125 to 12.5 µM [1]. This yields a calculated selectivity index (SI) of approximately 11.7 to 46.8, indicating a favorable therapeutic window in vitro [1]. This selectivity is consistent with LJ001's mechanism of targeting static viral membranes rather than actively repairing cellular membranes [2].

Cytotoxicity Selectivity Index Coronavirus

Temperature-Dependent Stability: Prolonged Half-Life at Aquaculture-Relevant Temperatures

LJ001 demonstrates significantly enhanced stability at lower temperatures, with a prolonged inhibitory half-life at 15°C compared to 37°C [1]. This temperature-dependent stability is a critical differentiator for applications in aquaculture or other low-temperature environments, where compounds optimized for mammalian body temperature may degrade rapidly or lose efficacy [1].

Aquaculture Antiviral Stability Temperature-Dependent Activity

In Vivo Safety Profile: Oral and Intraperitoneal Administration in Mice

In female BALB/c mice, oral gavage and intraperitoneal administration of LJ001 at doses of 20–50 mg/kg daily for 7 days showed no overt toxicity . This favorable in vivo safety profile contrasts with many broad-spectrum antivirals that exhibit significant toxicity at efficacious doses, supporting LJ001's utility as a tool compound for in vivo proof-of-concept studies .

In Vivo Toxicology Oral Bioavailability Preclinical Safety

Optimal Use Cases for LJ001 Based on Validated Performance Data


Mechanistic Studies of Viral Membrane Fusion

LJ001 serves as a validated tool compound for dissecting the biophysical requirements of virus-cell fusion. Its light-dependent, singlet oxygen-mediated mechanism [1] provides a controllable system to study lipid oxidation effects on membrane fluidity and curvature, independent of viral protein targets. Researchers can use LJ001 to probe the role of unsaturated phospholipids in fusion pore formation across diverse enveloped viruses.

Aquaculture Viral Disease Management

Given its prolonged stability at 15°C [2], LJ001 is uniquely suited for controlling enveloped virus infections in aquaculture settings. It has demonstrated in vitro and in vivo efficacy against the fish rhabdovirus IHNV, with the additional benefit of potentially eliciting innate immune responses that could support vaccine development strategies [2].

Broad-Spectrum Antiviral Reference in Coronavirus Research

LJ001 exhibits potent inhibition of TGEV and PDCoV replication at non-cytotoxic concentrations (3.125–12.5 µM) [3], with a favorable selectivity index in ST cells. It serves as a reliable positive control for entry inhibition assays in porcine coronavirus research and as a benchmark for evaluating novel membrane-targeting antivirals.

Structure-Activity Relationship (SAR) Baseline

As the parent compound of the oxazolidine-2,4-dithione series, LJ001 provides the essential baseline for SAR studies aimed at improving potency, photophysical properties, and bioavailability [1]. Its well-characterized IC50 (≤0.5 µM) and mechanistic profile make it the indispensable comparator for evaluating next-generation membrane-intercalating photosensitizers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for LJ001

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.